Tert-butyl 4-[2-(3,4-dihydroisoquinolin-5-yloxy)ethyl]piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-[2-(3,4-dihydroisoquinolin-5-yloxy)ethyl]piperidine-1-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, an isoquinoline moiety, and a tert-butyl ester group. The molecular formula of this compound is C20H30N2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[2-(3,4-dihydroisoquinolin-5-yloxy)ethyl]piperidine-1-carboxylate typically involves multiple stepsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is essential for monitoring the synthesis and verifying the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[2-(3,4-dihydroisoquinolin-5-yloxy)ethyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid, sulfuric acid), and bases (e.g., sodium hydroxide, potassium carbonate). Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved .
Scientific Research Applications
Tert-butyl 4-[2-(3,4-dihydroisoquinolin-5-yloxy)ethyl]piperidine-1-carboxylate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: The compound may be used in the production of specialty chemicals, agrochemicals, and materials science
Mechanism of Action
The mechanism of action of tert-butyl 4-[2-(3,4-dihydroisoquinolin-5-yloxy)ethyl]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Tert-butyl 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)piperidine-1-carboxylate
- Tert-butyl 4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropoxy)piperidine-1-carboxylate
- Tert-butyl 4-((isoquinolin-5-yloxy)methyl)piperidine-1-carboxylate .
Uniqueness
Tert-butyl 4-[2-(3,4-dihydroisoquinolin-5-yloxy)ethyl]piperidine-1-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring, isoquinoline moiety, and tert-butyl ester group makes it a valuable compound for various research applications, offering advantages in terms of stability, reactivity, and specificity .
Properties
Molecular Formula |
C21H30N2O3 |
---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
tert-butyl 4-[2-(3,4-dihydroisoquinolin-5-yloxy)ethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C21H30N2O3/c1-21(2,3)26-20(24)23-12-8-16(9-13-23)10-14-25-19-6-4-5-17-15-22-11-7-18(17)19/h4-6,15-16H,7-14H2,1-3H3 |
InChI Key |
MBZYVABQXLPOFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCOC2=CC=CC3=C2CCN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.